

# Application Notes: Formalin Test Protocol with N/Ofq-(1-13)-NH2

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Compound of Interest		
Compound Name:	N/Ofq-(1-13)-NH2	
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## Introduction

The formalin test is a widely utilized and reliable preclinical model of tonic, localized inflammatory pain in rodents.[1] The test involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic nociceptive response. The initial, acute phase (Phase I) is characterized by immediate, intense pain behavior due to the direct chemical stimulation of nociceptors.[1] This is followed by a quiescent period and then a prolonged, tonic phase (Phase II) driven by inflammatory processes and central sensitization of dorsal horn neurons. This biphasic nature allows for the differentiation between analgesic compounds that act on acute nociceptive pain versus those targeting inflammatory pain mechanisms.

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide, and its truncated, amidated fragment, N/Ofq-(1-13)-NH2, is the shortest sequence that retains the full potency and efficacy of the native peptide.[2] N/Ofq-(1-13)-NH2 acts as a potent agonist at the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor with significant homology to classical opioid receptors but with a distinct pharmacological profile. The N/OFQ-NOP system is a key modulator of pain, with its effects being highly dependent on the site of action. Supraspinal administration of NOP agonists can be pronociceptive, while spinal (intrathecal) administration generally produces antinociceptive effects in various pain models, including the formalin test.[1]



These application notes provide a detailed protocol for utilizing the formalin test to evaluate the antinociceptive effects of intrathecally administered N/Ofq-(1-13)-NH2.

# **Experimental Protocol**

This protocol outlines the key steps for conducting the formalin test to assess the effects of N/Ofq-(1-13)-NH2 on nociceptive behavior in rats.

### **Materials**

- N/Ofq-(1-13)-NH2
- Sterile, preservative-free saline (0.9% NaCl)
- Formalin solution (e.g., 5% in saline)
- Male Wistar rats (200-250 g)
- Intrathecal (i.t.) catheters (optional, for chronic dosing) or Hamilton syringes for acute i.t. injections
- Plexiglas observation chambers
- Video recording equipment (optional, for behavioral scoring)
- Stopwatch

## **Procedure**

- Animal Acclimation: House animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to experimentation. Handle the animals daily for several days before the test to minimize stress-induced analgesia.
- Drug Preparation: Dissolve N/Ofq-(1-13)-NH2 in sterile saline to the desired concentrations.
   It is recommended to prepare fresh solutions on the day of the experiment.
- Animal Habituation: On the day of the experiment, place the rats individually in the Plexiglas observation chambers and allow them to acclimate for at least 20-30 minutes.



- N/Ofq-(1-13)-NH2 Administration: Administer the prepared solution of N/Ofq-(1-13)-NH2 or vehicle (saline) via intrathecal injection. The volume of injection should be kept small (e.g., 10 μL) to avoid non-specific effects.
- Formalin Injection: Approximately 5-10 minutes after the test compound administration, inject 50 μL of 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw using a 30-gauge needle.
- Behavioral Observation and Scoring: Immediately after the formalin injection, begin
  observing and recording the animal's nociceptive behavior. The primary endpoint is the
  cumulative time spent flinching the injected paw. Licking and biting of the paw are also
  common behavioral indicators. The observation period is typically divided into two phases:
  - Phase I (Acute Phase): 0-10 minutes post-formalin injection.
  - Phase II (Inflammatory Phase): 11-60 minutes post-formalin injection. Observations can be made in discrete time blocks (e.g., 5-minute intervals) throughout the total observation period.

## **Data Presentation**

The following table summarizes the dose-dependent antinociceptive effects of intrathecal N/OFQ on flinching behavior in the rat formalin test. Given that **N/Ofq-(1-13)-NH2** is a fully potent and efficacious analog of N/OFQ, this data is representative of its expected activity.

Treatment Group	Dose (nmol, i.t.)	Phase I Flinching Score (Mean ± SD)	Phase II Flinching Score (Mean ± SD)
Vehicle (Saline)	-	75.3 ± 8.1	185.6 ± 20.4
N/OFQ	1	60.1 ± 7.5	150.2 ± 18.3
N/OFQ	5	42.5 ± 6.2	98.7 ± 15.1
N/OFQ	10	25.8 ± 5.3	55.4 ± 10.9

<sup>\*</sup>p<0.05 compared to vehicle. Data adapted from a study on N/OFQ in the rat formalin test.

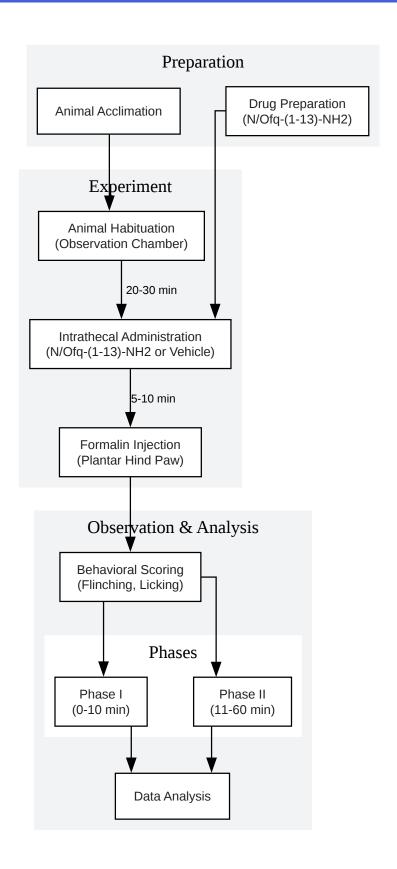


The half-maximal effective dose (ED<sub>50</sub>) for the antinociceptive effect of intrathecal N/OFQ in the formalin test was calculated to be 5.3 nmol (95% Confidence Interval: 4.2-6.4 nmol) for the overall response, 4.3 nmol for Phase I, and 6.6 nmol for Phase II.

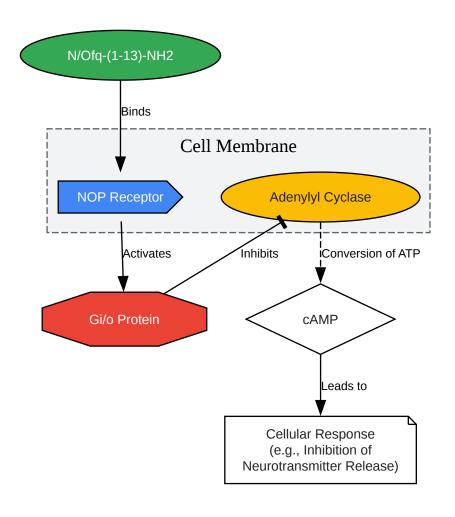
# Visualizations Experimental Workflow

The following diagram illustrates the sequential steps of the formalin test protocol when investigating the effects of N/Ofq-(1-13)-NH2.









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